4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLAPYEHZIKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-{[(Methylsulfonyl)amino]methyl}benzoic acid is a niche organic compound characterized by the presence of both a benzoic acid and a sulfonamide functional group. This unique combination of acidic and sulfonamidic moieties makes it a subject of interest in medicinal chemistry and materials science. The structural framework suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications based on its structural features.
Physicochemical Properties
The fundamental properties of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in various scientific contexts.
| Property | Value | Source |
| Molecular Formula | C9H11NO4S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| CAS Number | 200393-68-6 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF (predicted) | General knowledge |
| SMILES | CN(S(=O)(=O)C)Cc1ccc(C(=O)O)cc1 | [1] |
Chemical Structure
The chemical structure of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid features a central benzene ring substituted at the 1 and 4 positions.
Caption: Chemical structure of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid.
Synthesis of 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid.
Detailed Experimental Protocol (Adapted)
Disclaimer: This protocol is adapted from the synthesis of a related compound and may require optimization for the synthesis of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 4-(aminomethyl)benzoic acid in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Base: To the solution, add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of 1.1 equivalents of methanesulfonyl chloride in the same solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of 2-3. This will protonate the carboxylic acid and precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used to assess the purity of the compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is based on standard procedures for the analysis of small organic molecules containing aromatic rings[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are predicted based on the structure.
-
¹H NMR: Expected signals would include those for the aromatic protons (typically in the 7-8 ppm region), the methylene protons adjacent to the nitrogen, the methyl protons of the sulfonyl group, and the exchangeable proton of the carboxylic acid and the sulfonamide.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methyl carbon of the sulfonyl group.
Potential Applications and Biological Activity
The sulfonamide functional group is a well-known pharmacophore, and compounds containing this moiety have a wide range of biological activities, most notably as antimicrobial agents. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria.
Conceptual Mechanism of Antimicrobial Action
Caption: Conceptual diagram of the potential antimicrobial mechanism of action.
Given its structure as a PABA analog, 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is a candidate for investigation as an antimicrobial agent. Further research is required to determine its specific spectrum of activity and potency.
Beyond antimicrobial applications, this compound can serve as a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into a wide variety of larger molecules.
Conclusion
4-{[(Methylsulfonyl)amino]methyl}benzoic acid is a compound with significant potential in both medicinal and materials chemistry. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and methods for its characterization. While further experimental validation is necessary to fully elucidate its biological activity and explore its applications, the information presented here serves as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.
References
-
Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o1018. [Link]
- Onto-sight AI. (n.d.). 4-{[(methylsulfonyl)amino]methyl}benzoic Acid Overview.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]
Sources
Solubility profile of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid in DMSO and water
Whitepaper: An In-depth Technical Guide
Topic: Solubility Profile of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid in DMSO and Water
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, a molecule of interest in contemporary drug discovery. We present a detailed examination of its molecular structure to forecast its behavior in dimethyl sulfoxide (DMSO) and aqueous media of varying pH. Recognizing the current absence of specific public solubility data for this compound, this guide shifts focus to providing robust, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical foundation and the practical workflows required to generate and interpret the critical solubility data that underpins successful preclinical development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a candidate molecule from discovery to a viable therapeutic is critically dependent on its physicochemical properties, foremost among them being solubility. Poor solubility can terminate the development of an otherwise promising compound, leading to issues such as inadequate absorption, low bioavailability, and challenges in formulation and in-vitro testing.[1] The subject of this guide, 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, possesses a multi-functional structure that suggests a complex solubility profile.
Its structure incorporates:
-
A benzoic acid group, an acidic moiety whose ionization state is pH-dependent.
-
A sulfonamide functional group, which is polar and capable of hydrogen bonding.
-
A flexible aminomethyl linker , connecting the two primary pharmacophores.
Understanding the solubility of this molecule in two key solvents is paramount:
-
Dimethyl Sulfoxide (DMSO): The universal solvent for compound library storage and high-throughput screening (HTS), DMSO's ability to dissolve a wide range of polar and non-polar molecules is essential for preclinical research.[2][3]
-
Water (Aqueous Buffers): As the biological medium, a compound's aqueous solubility is a direct predictor of its potential for in-vivo absorption and bioavailability. This is typically assessed across a physiologically relevant pH range (e.g., pH 5.0 to 7.4).
This guide will first deduce a theoretical solubility profile based on a structural analysis and then provide detailed, actionable protocols for its empirical determination.
Theoretical Solubility Profile: A Structure-Based Assessment
The solubility of a molecule is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. By dissecting the structure of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid, we can predict its behavior.
Anticipated Solubility in Water (Aqueous Media)
The dominant factor governing the aqueous solubility of this compound is the ionizable carboxylic acid group.
-
pH-Dependence: As a derivative of benzoic acid, the compound is a weak acid. At pH levels significantly below its acid dissociation constant (pKa), the carboxylic acid will be protonated (-COOH) and the molecule will be neutral. In this state, its solubility will be at its lowest, defined as its intrinsic solubility .[4] Benzoic acid itself has poor solubility in cold water.[5][6]
-
Ionization: As the pH of the solution rises above the pKa, the group will deprotonate to form the highly polar carboxylate anion (-COO⁻), which can readily engage in strong ion-dipole interactions with water molecules. This will dramatically increase its aqueous solubility.[7] The presence of the polar sulfonamide group is also expected to contribute favorably to its interaction with water through hydrogen bonding.[8]
Hypothesis: The compound will exhibit low intrinsic aqueous solubility, which will increase exponentially as the pH rises above its pKa. Determining this pH-solubility profile is essential for predicting its behavior in different segments of the gastrointestinal tract.
Anticipated Solubility in DMSO
DMSO is a highly polar, aprotic solvent with a strong dipole moment and an exceptional ability to act as a hydrogen bond acceptor.
-
Solvating Power: It is known to dissolve both polar and non-polar compounds effectively.[2] The aromatic ring and methylene linker of the target molecule can interact with the methyl groups of DMSO, while the polar carboxylic acid and sulfonamide groups can interact with the sulfoxide moiety.
-
Practical Considerations: While high solubility is expected, a critical consideration for laboratory practice is DMSO's hygroscopic nature. The absorption of atmospheric water can, paradoxically, significantly decrease the solubility of lipophilic compounds stored in DMSO, leading to precipitation.[9]
Hypothesis: 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is expected to be highly soluble in anhydrous DMSO (>100 mM), making it suitable for storage as a high-concentration stock solution.
The following table summarizes the key physicochemical properties, with some values estimated based on structurally similar compounds.
Table 1: Physicochemical Properties of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
| Property | Value / Predicted Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄S | - |
| Molecular Weight | 229.25 g/mol | -[10] |
| Predicted pKa | ~3.5 - 4.5 | Based on the pKa of benzoic acid (4.2) and substituted benzoic acids.[5] |
| Predicted LogP | ~0.8 - 1.5 | Estimated based on functional group contributions.[10] |
Experimental Workflow for Solubility Determination
To move from prediction to empirical data, a rigorous and systematic experimental approach is required. We present two gold-standard protocols.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This method, often called the "shake-flask" method, measures the true solubility of a compound at equilibrium and is the benchmark for regulatory submissions and biopharmaceutical classification.[11][12]
Core Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant, maximum value.[4]
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 1-2 mg of the solid compound into a series of 1.5 mL glass vials.
-
Prepare a set of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) and obtain anhydrous DMSO.
-
Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in DMSO for HPLC standard curve generation.
-
-
Incubation:
-
Add a precise volume (e.g., 500 µL) of each buffer and DMSO to the respective vials containing the solid compound.
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator set to 25 °C.
-
Agitate for 24-48 hours. The extended time is crucial to ensure that the system reaches true thermodynamic equilibrium.[11]
-
-
Sample Separation:
-
After incubation, visually confirm the presence of undissolved solid in each vial, which validates that saturation was achieved.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate an aliquot of the clear supernatant from each vial. Crucially, do not disturb the solid pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantification:
-
Analyze the diluted samples via a validated HPLC-UV method.
-
Generate a standard curve using serial dilutions of the 10 mM DMSO stock.
-
Calculate the concentration in the original supernatant by applying the dilution factor. This value represents the equilibrium solubility.
-
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for determining equilibrium solubility.
Table 2: Template for Thermodynamic Solubility Data
| Solvent / Buffer | pH | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|
| Phosphate Buffer | 5.0 | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.2 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| DMSO (Anhydrous) | N/A | Experimental Value | Calculated Value |
Protocol 2: Kinetic Aqueous Solubility Determination
This high-throughput method assesses the solubility of a compound after it is rapidly diluted from a DMSO stock into an aqueous buffer. It measures the concentration of the compound that remains in solution after potential precipitation, mimicking the conditions of many in-vitro biological assays.[13]
Core Principle: A concentrated DMSO stock is diluted into an aqueous buffer, creating a temporarily supersaturated solution. The system is allowed to equilibrate for a short period, during which excess compound may precipitate. The remaining dissolved concentration is then measured.[9]
Detailed Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate (e.g., 198 µL per well).
-
-
Compound Addition (Dilution):
-
Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock to the buffer in the microplate wells. This creates a final concentration of 100 µM with 1% DMSO.
-
Mix immediately and thoroughly by pipetting or plate shaking.
-
-
Incubation & Precipitation:
-
Cover the plate and incubate at room temperature (25 °C) for 1.5 to 2 hours. This allows time for any precipitation to occur.
-
-
Separation:
-
Use a filter plate (e.g., with a 0.45 µm filter) and centrifuge to separate the supernatant from any precipitated solid.
-
-
Quantification:
-
Analyze the filtrate (supernatant) directly via HPLC-UV or another suitable analytical method (e.g., LC-MS/MS).
-
Compare the measured concentration against a calibration curve to determine the kinetic solubility.
-
Diagram 2: Kinetic Solubility Workflow
Caption: High-throughput workflow for kinetic solubility.
Table 3: Template for Kinetic Solubility Data
| Assay Buffer | pH | Target Concentration (µM) | DMSO Final (%) | Kinetic Solubility (µM) |
|---|
| PBS | 7.4 | 100 | 1% | Experimental Value |
Conclusion and Forward Outlook
This guide establishes a robust framework for understanding and experimentally determining the solubility of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid. The structural analysis predicts a classic weak acid profile, with pH-dependent aqueous solubility and high solubility in DMSO. However, such theoretical assessments must be confirmed with empirical data.
The detailed thermodynamic and kinetic solubility protocols provided herein represent the industry-standard approach to generating this crucial information. The resulting data will be instrumental in guiding formulation strategies, designing valid in-vitro and in-vivo experiments, and ultimately determining the viability of this compound as a drug candidate. Adherence to these rigorous methods will ensure the generation of high-quality, reliable data, empowering informed decision-making throughout the drug development pipeline.
References
-
Ruchel, L. et al. (2014). The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]
-
Sharma, P. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]
-
Martin, A. et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
-
Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Martínez, F. & Gómez, A. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. Available at: [Link]
-
Acree, W.E. Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]
-
Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
BYJU'S. (2022). Benzoic Acid. BYJU'S. Available at: [Link]
-
PubChem. (n.d.). 4-[Methyl(phenylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Patel, J. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Academia.edu. Available at: [Link]
-
Perlovich, G. et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]
-
Perlovich, G. et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Martínez, F. et al. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available at: [Link]
-
Ascendia Pharma. (2022). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Nagy, Z. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Bakirtzi, K. et al. (2016). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. Available at: [Link]
-
Singh, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. byjus.com [byjus.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. chemscene.com [chemscene.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
Toxicology and safety data for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
[1][2][3][4][5]
Executive Summary
4-{[(Methylsulfonyl)amino]methyl}benzoic acid (Molecular Formula: C
While direct toxicological data for the isolated free acid is proprietary or limited in public registries, its safety profile is well-characterized through "read-across" data from its parent compound, Mesosulfuron-methyl, and its regulatory-validated metabolites (e.g., AE F160460). The compound is classified as low toxicity regarding acute exposure but requires standard industrial hygiene protocols due to the irritant potential typical of benzoic acid derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][5][6][8]
This compound represents the "right-hand" structural fragment of the Mesosulfuron molecule, characterized by a benzoic acid core substituted at the para position with a sulfonamide-protected aminomethyl group.
| Property | Data | Relevance |
| IUPAC Name | 4-[(Methanesulfonylamino)methyl]benzoic acid | Official designation |
| CAS Number | Not widely listed for free acid; related to 400852-66-6 (Parent Acid) | Identification |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 229.25 g/mol | Transport/Absorption |
| Structural Class | Sulfonamide / Benzoic Acid | Toxophore analysis |
| pKa (Acid) | ~4.0 (Carboxylic acid) | Ionization at physiological pH |
| LogP (Predicted) | ~0.6 – 1.0 | Low bioaccumulation potential |
Structural Relationship Visualization
The following diagram illustrates the structural relationship between the target intermediate and the active herbicide Mesosulfuron-methyl.
Caption: The target compound functions as both a synthesis precursor and a potential degradation product of Mesosulfuron-methyl.
Toxicological Profile
The toxicology of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is derived from the extensive regulatory dossiers submitted for Mesosulfuron-methyl (CAS 208465-21-8) to agencies like the EFSA (European Food Safety Authority) and EPA (US Environmental Protection Agency). The parent molecule and its metabolites containing this core moiety have demonstrated a favorable safety profile.
Acute Toxicity (Read-Across)
Data based on the parent compound and structurally analogous metabolites (e.g., AE F160460).
| Endpoint | Result (Parent/Analog) | Hazard Classification |
| Oral LD50 (Rat) | > 5,000 mg/kg | GHS Category 5 / Unclassified (Low Toxicity) |
| Dermal LD50 (Rat) | > 5,000 mg/kg | Low Toxicity |
| Inhalation LC50 | > 1.33 mg/L (4h) | Low Toxicity |
| Skin Irritation | Non-irritant | Potential mild irritant as free acid |
| Eye Irritation | Moderate Irritant (Rabbit) | Warning : Benzoic acids can cause eye irritation |
| Sensitization | Non-sensitizer (Guinea Pig) | Low risk of allergic dermatitis |
Genotoxicity & Mutagenicity
Regulatory studies on Mesosulfuron-methyl and its metabolites (specifically AE F160460 and AE F160459 , which share the benzoic acid core) have consistently yielded negative results in the following assays:
-
Ames Test (Salmonella typhimurium): Negative.
-
Micronucleus Test (Mouse): Negative.
-
In Vitro Chromosomal Aberration : Negative.[6]
Repeated Dose Toxicity (Chronic)
Long-term exposure studies (90-day and 2-year) on the parent compound indicate a high threshold for systemic toxicity.
-
Target Organs : None identified at relevant doses.
-
NOAEL (No Observed Adverse Effect Level) : Established at ~1000 mg/kg bw/day in rats.
-
Carcinogenicity : No evidence of carcinogenic potential.
Metabolic & Environmental Fate
Understanding the stability of this compound is crucial for environmental safety assessments. In soil and water, the parent herbicide degrades via cleavage of the sulfonylurea bridge, potentially releasing the target benzoic acid derivative or its esters.
Degradation Pathway Diagram
The following workflow details the breakdown of Mesosulfuron-methyl into its core metabolites, including the target structure.
Caption: Metabolic cascade showing the formation of the target benzoic acid core from the parent herbicide.
Environmental Safety
-
Persistence : The benzoic acid core is susceptible to microbial degradation and is not expected to persist indefinitely in soil (DT50 values for related metabolites are typically moderate).
-
Mobility : Due to the carboxylic acid function (pKa ~4), the compound exists as an anion in environmental pH, suggesting high mobility in soil (potential for leaching), but rapid degradation mitigates groundwater risk.
-
-
Fish/Daphnia: LC50/EC50 > 100 mg/L (Practically non-toxic).
-
Algae/Aquatic Plants: The core lacks the specific ALS-inhibiting pharmacophore of the parent, rendering it significantly less phytotoxic.
-
Safety & Handling Protocols (Industrial Hygiene)
For researchers and manufacturing personnel handling the pure intermediate 4-{[(Methylsulfonyl)amino]methyl}benzoic acid , the following protocols are mandatory.
Hazard Identification (GHS)
-
Signal Word : WARNING
-
H319 : Causes serious eye irritation.
-
H315 : Causes skin irritation.
-
H335 : May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N95 / P2 Particulate Respirator | Prevents inhalation of fine dusts during weighing/transfer. |
| Ocular | Chemical Safety Goggles | Critical protection against acidic irritation to the cornea. |
| Dermal | Nitrile Gloves (>0.11mm) | Standard barrier protection; compound is not significantly transdermal. |
| Engineering | Fume Hood / Local Exhaust | Required when handling large quantities to control dust. |
First Aid Measures
-
Eye Contact : Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention if irritation persists.
-
Skin Contact : Wash with plenty of soap and water.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.
References
-
U.S. Environmental Protection Agency (EPA) . (2004). Pesticide Fact Sheet: Mesosulfuron-methyl. Office of Prevention, Pesticides and Toxic Substances. Link
-
PubChem . (2025).[1][2] Mesosulfuron-methyl (Compound CID 11409499). National Library of Medicine. Link
-
Herts Pesticide Properties DataBase (PPDB) . (2024). Mesosulfuron-methyl and Metabolites (AE F160460). University of Hertfordshire. Link
-
Bayer CropScience . (2015).[6] Summary of the toxicological and metabolism studies for mesosulfuron-methyl. Link
Sources
- 1. Mesosulfuron | C16H19N5O9S2 | CID 11520759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Aminomethyl)-2-chlorobenzoic acid HCl | Benchchem [benchchem.com]
- 4. ontosight.ai [ontosight.ai]
- 5. 页面加载中... [china.guidechem.com]
- 6. bayer.com [bayer.com]
- 7. www2.mst.dk [www2.mst.dk]
Methodological & Application
Application Note: Synthesis Protocols for 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Executive Summary & Compound Profile
This technical guide details the synthesis of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid (CAS: 200393-68-6).[1][2] This compound represents a critical bifunctional scaffold in medicinal chemistry, often utilized as a lysine mimetic, a linker in PROTAC development, or a polarity-modulating bioisostere for carboxylic acids.[1][2]
The protocols below prioritize operational robustness and scalability . Two distinct routes are provided:
-
Route A (Direct Schotten-Baumann): A single-step, aqueous-organic biphasic reaction ideal for rapid scale-up.[1][2]
-
Route B (Ester Protection Strategy): A three-step sequence offering superior purification control, recommended for GLP-grade library synthesis.[1][2]
Compound Data
| Property | Specification |
| IUPAC Name | 4-(Methanesulfonamidomethyl)benzoic acid |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous base; Low solubility in water/DCM |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~10.5 (Sulfonamide NH) |
Retrosynthetic Analysis & Strategy
The synthesis relies on the chemoselective sulfonylation of the primary benzylic amine in the presence of a carboxylic acid.[1][2]
Figure 1: Retrosynthetic disconnection showing the convergence of PAMBA and MsCl.
Protocol A: Direct Aqueous Sulfonylation (Schotten-Baumann)[1][2]
Context: This method utilizes the solubility of the amino acid in basic aqueous media.[2] It is the most atom-efficient route but requires strict pH control to prevent hydrolysis of the highly reactive methanesulfonyl chloride (MsCl).[1][2]
Materials
-
Starting Material: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7][1][2][3]
-
Solvent: Water / Acetone (1:1 v/v)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend PAMBA (10.0 mmol) in Water (20 mL).
-
Basification: Add 2M NaOH (approx. 25 mmol) dropwise until the solid completely dissolves and the solution is clear (pH > 10).
-
Cooling: Add Acetone (20 mL) to the aqueous solution and cool the mixture to 0–5 °C using an ice bath.
-
Addition: Dilute MsCl (12.0 mmol) in a small volume of acetone (5 mL). Add this solution dropwise over 30 minutes.
-
Critical Process Parameter (CPP): Maintain temperature < 5 °C. If the pH drops below 9 during addition, supplement with small aliquots of 2M NaOH to maintain basicity (ensuring the amine remains nucleophilic).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target [M-H]⁻ = 228.0).[1][2]
-
Workup:
-
Isolation: Filter the solid, wash with ice-cold water (2 x 10 mL) to remove salts, and dry under vacuum at 45 °C.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | MsCl hydrolysis | Ensure temperature stays <5°C during addition; increase MsCl equivalents to 1.5. |
| Oiling out | Impure product | Recrystallize from Water/Ethanol (9:1). |
| Incomplete Rxn | pH too low | Maintain pH 10-11 during MsCl addition to keep amine deprotonated. |
Protocol B: Stepwise Synthesis via Methyl Ester[1]
Context: Recommended for high-purity applications (e.g., biological screening) where trace salts or unreacted starting materials are unacceptable.[1][2] This route avoids solubility issues by working in homogeneous organic phases.[1][2]
Workflow Diagram
Figure 2: Three-step synthetic workflow for high-purity isolation.
Detailed Methodology
Step 1: Esterification[1][2]
-
Suspend PAMBA (10 mmol) in dry Methanol (30 mL).
-
Cool to 0 °C and add Thionyl Chloride (15 mmol) dropwise (Exothermic!).
-
Reflux for 4 hours.
-
Evaporate solvent to yield Methyl 4-(aminomethyl)benzoate hydrochloride as a white solid.[1][2] Use directly.
Step 2: Sulfonylation[1][2]
-
Suspend the intermediate from Step 1 in dry Dichloromethane (DCM, 40 mL).
-
Add Triethylamine (TEA, 30 mmol) to liberate the free amine.[1][2] The solution should clear.
-
Cool to 0 °C. Add MsCl (11 mmol) dropwise.
-
Stir at RT for 2 hours.
-
Wash: 1M HCl (to remove TEA), Sat. NaHCO₃, Brine.[1][2] Dry over Na₂SO₄ and concentrate.
Step 3: Saponification[1]
-
Add Lithium Hydroxide monohydrate (LiOH[1][2]·H₂O, 20 mmol).[1][2]
-
Stir at RT for 3 hours (TLC control: disappearance of ester).
-
Remove THF in vacuo.[1][2] Acidify aqueous layer with 1M HCl.[1][2][4]
-
Filter the precipitate to obtain the final acid.[1][2][4][5]
Analytical Validation
To ensure scientific integrity, the synthesized product must meet the following specifications.
Expected 1H NMR (DMSO-d₆, 400 MHz):
-
δ 12.9 ppm: (s, 1H, -COOH) – Broad singlet, may exchange.
-
δ 7.92 ppm: (d, J=8.2 Hz, 2H, Ar-H ortho to COOH)
-
δ 7.60 ppm: (t, J=6.0 Hz, 1H, -NH-SO₂) – Triplet due to coupling with CH₂.[1][2]
-
δ 7.42 ppm: (d, J=8.2 Hz, 2H, Ar-H meta to COOH)
-
δ 4.25 ppm: (d, J=6.0 Hz, 2H, Ar-CH₂-N)
Mass Spectrometry (ESI):
Safety & Handling (HSE)
-
Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[1][2][6] Reacts violently with water.[1][2] All transfers must be performed in a fume hood.[1][2][6]
-
Waste Disposal: Aqueous streams from Method A contain sulfonates and must be neutralized before disposal.[1][2] Organic streams from Method B containing chlorinated solvents (DCM) require halogenated waste disposal.[1][2]
References
-
PubChem. "4-(Aminomethyl)benzoic acid | C8H9NO2."[1][2] National Library of Medicine.[1][2] Accessed February 23, 2026.[2] [Link][1][2]
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Accessed February 23, 2026.[2] [Link][1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step preparation of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid from starting materials
Application Note: Scalable Synthesis of 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-{[(methylsulfonyl)amino]methyl}benzoic acid (Structure: HOOC-C6H4-CH2-NH-SO2-CH3). This moiety is a critical linker and pharmacophore in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids or as a spacer in fragment-based drug discovery (e.g., in inhibitors of Factor Xa or Matrix Metalloproteinases).
While direct sulfonylation of the amino acid is theoretically possible, it often suffers from poor solubility (zwitterionic nature) and purification difficulties. This guide presents the Ester Protection Route , recognized as the "Gold Standard" for generating high-purity material ( >98%) suitable for biological assays.
Retrosynthetic Strategy & Rationale
The synthesis is designed to overcome the competing nucleophilicity of the carboxylic acid and the solubility issues of the starting amino acid.
-
Challenge: 4-(Aminomethyl)benzoic acid (PAMBA) is a zwitterion with high melting point and poor solubility in organic solvents (DCM, THF) required for efficient sulfonylation.
-
Solution:
-
Esterification: Masking the carboxylic acid as a methyl ester breaks the zwitterionic character, rendering the molecule soluble in organic solvents (DCM/Chloroform).
-
Selective Sulfonylation: Performing the reaction on the ester allows for precise stoichiometry control to prevent bis-sulfonylation (formation of R-N(SO2Me)2).
-
Saponification: Mild hydrolysis restores the acid functionality without degrading the sulfonamide bond.
-
Synthesis Pathway (DOT Visualization)
Figure 1: Three-step synthetic pathway ensuring solubility and selectivity.
Experimental Protocol
Materials & Reagents
| Reagent | Role | CAS No. | Equiv. |
| 4-(Aminomethyl)benzoic acid | Starting Material | 56-91-7 | 1.0 |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 7719-09-7 | 2.5 |
| Methanol (MeOH) | Solvent/Reagent | 67-56-1 | Excess |
| Methanesulfonyl Chloride (MsCl) | Sulfonylating Agent | 124-63-0 | 1.1 |
| Triethylamine (TEA) | Base (Scavenger) | 121-44-8 | 3.0 |
| Lithium Hydroxide (LiOH) | Hydrolysis Base | 1310-65-2 | 2.0 |
Step 1: Preparation of Methyl 4-(aminomethyl)benzoate HCl
Objective: Convert the zwitterionic acid into a soluble ester salt.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a magnetic stir bar.
-
Solvent: Suspend 4-(aminomethyl)benzoic acid (5.0 g, 33.1 mmol) in anhydrous Methanol (50 mL).
-
Addition: Cool the suspension to 0°C (ice bath). Add Thionyl Chloride (6.0 mL, 82.7 mmol) dropwise over 20 minutes.
-
Caution: Exothermic reaction with gas evolution (SO₂/HCl). Use a fume hood.[1]
-
-
Reaction: Remove ice bath and heat to reflux (65°C) for 4–6 hours. The suspension should dissolve into a clear solution.
-
Workup: Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂.
-
Isolation: Triturate the resulting white solid with cold diethyl ether (50 mL) to remove impurities. Filter and dry under vacuum.
-
Expected Yield: ~95–98% (White solid).
-
Checkpoint: Material should be soluble in water and polar organic solvents.
-
Step 2: N-Sulfonylation (The Critical Step)
Objective: Introduce the methylsulfonyl group while avoiding bis-sulfonylation.
-
Setup: Flame-dry a 250 mL RBF under nitrogen atmosphere.
-
Dissolution: Suspend the Methyl ester HCl salt (from Step 1, ~6.6 g, 33 mmol) in anhydrous Dichloromethane (DCM) (70 mL).
-
Base Addition: Add Triethylamine (13.8 mL, 99 mmol). The solid will dissolve as the free base is liberated.
-
Cooling: Cool the solution to 0°C .
-
Sulfonylation: Add Methanesulfonyl chloride (MsCl) (2.8 mL, 36.3 mmol, 1.1 eq) dropwise via syringe over 15 minutes.
-
Expert Tip: Maintain 0°C during addition.[1] Rapid addition or higher temperatures promote the formation of the bis-sulfonamide byproduct (R-N(SO2Me)2).
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (5% MeOH in DCM).
-
Rf values: Ester amine (low), Product (medium), Bis-sulfonamide (high).
-
-
Workup:
-
Wash with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted amine.
-
Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM -> 2% MeOH/DCM) if bis-sulfonamide is present.
-
Expected Yield: 85–90%.
-
Step 3: Saponification to Final Target
Objective: Hydrolyze the methyl ester without affecting the sulfonamide.
-
Reaction: Dissolve the sulfonamide ester (from Step 2) in THF (30 mL) and Water (10 mL).
-
Base: Add Lithium Hydroxide monohydrate (2.0 eq).
-
Conditions: Stir at RT for 4–12 hours. TLC should show disappearance of the ester.
-
Workup:
-
Evaporate THF in vacuo.
-
Dilute the aqueous residue with water (20 mL).
-
Acidification: Cool to 0°C and acidify to pH ~2 using 1M HCl . The product will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these expected values:
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.9 (s, 1H): Carboxylic acid (-COOH). Disappears on D2O shake.
-
δ 7.90 (d, 2H): Aromatic protons (ortho to COOH).
-
δ 7.60 (t, 1H): Sulfonamide NH (-NH-SO2-). Diagnostic triplet coupling.
-
δ 7.45 (d, 2H): Aromatic protons (meta to COOH).
-
δ 4.25 (d, 2H): Benzylic methylene (-CH2-N).
-
δ 2.90 (s, 3H): Methyl sulfonyl group (-SO2-CH3).
-
-
Troubleshooting Guide:
-
Problem: Two methyl peaks in NMR (~2.9 and ~3.1 ppm).
-
Cause: Bis-sulfonylation occurred in Step 2.
-
Fix: In Step 3, use stronger base (NaOH) and heat slightly; the bis-sulfonamide is often more labile and will hydrolyze back to the mono-sulfonamide.
-
Safety & Handling
-
Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[1] Reacts violently with water. Handle only in a fume hood.
-
Thionyl Chloride: Releases SO₂ and HCl gas. Severe respiratory irritant.
-
Waste Disposal: Aqueous washes from Step 2 contain sulfonates and amine salts; dispose of in appropriate organic/aqueous waste streams.
References
-
General Sulfonylation Protocol: BenchChem Technical Support. (2025).[1][2][3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes. Link
-
Esterification & Amine Reactivity: Patent US 2002/0193377 A1. Preparation of methyl 4-(aminomethyl)benzoate hydrochloride and reaction with sulfonyl chlorides. Link
-
Hydrolysis Conditions: Patent WO 2002/076964 A1. Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group. Link
-
Starting Material Properties: ChemicalBook. 4-(Aminomethyl)benzoic acid Synthesis and Properties. Link
Sources
Amide coupling reactions using 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Application Note: Efficient Amide Coupling Strategies for 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Introduction & Scope
This technical guide details the optimized protocols for utilizing 4-{[(Methylsulfonyl)amino]methyl}benzoic acid (referred to herein as MAMBA ) as a carboxylic acid building block in amide coupling reactions.[1]
The MAMBA moiety is increasingly valued in medicinal chemistry as a "linker" or pharmacophore element. It introduces a polar, hydrogen-bond-donating sulfonamide motif separated from the aromatic ring by a methylene spacer.[1] This structural feature improves aqueous solubility compared to simple benzyl analogs while maintaining metabolic stability.[1]
Key Chemical Challenges:
-
Solubility: The sulfonamide group (
) creates strong intermolecular hydrogen bonding, often rendering the molecule sparingly soluble in non-polar solvents like dichloromethane (DCM).[1] -
Acidity Profile: The molecule possesses two acidic protons: the carboxylic acid (
) and the sulfonamide nitrogen ( ).[1] Protocol stoichiometry must account for this to prevent base sequestration.[1] -
Nucleophilic Competition: While the sulfonamide nitrogen is generally non-nucleophilic, under high-pH conditions or with highly activated species (e.g., acid chlorides), trace
-acylation byproducts can form.[1]
Physicochemical Profile & Preparation
| Property | Value / Note | Implication for Protocol |
| Molecular Formula | MW: 229.25 g/mol | |
| Solubility (High) | DMF, DMSO, DMAc, NMP | Preferred reaction solvents. |
| Solubility (Mod/Low) | THF, MeOH, EtOAc | Use as co-solvents only.[1][2] |
| Solubility (Poor) | DCM, Toluene, Hexanes | Avoid as primary reaction media.[1] |
| ~4.2 | Deprotonated by weak bases (e.g., pyridine, bicarbonate).[1] | |
| ~10.5 | Deprotonated by strong bases or excess DIEA; generally stable.[1] |
Method A: High-Efficiency Coupling (HATU)
Recommended for: Discovery chemistry, precious amine partners, and parallel synthesis.[1]
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-active ester.[1][3] This method is preferred for MAMBA because the rapid activation kinetics in DMF overcomes the solubility issues often seen with slower carbodiimides.
Reagents:
-
Acid: 4-{[(Methylsulfonyl)amino]methyl}benzoic acid (1.0 equiv)[1]
-
Amine: Target amine (
) (1.1 equiv)[1][4] -
Coupling Agent: HATU (1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA/Hünig's Base) (3.0 equiv)[1] -
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step Protocol:
-
Preparation: In a dry vial equipped with a magnetic stir bar, dissolve MAMBA (1.0 equiv) in anhydrous DMF.
-
Note: If the solution is cloudy, mild sonication (30 sec) is permissible.
-
-
Activation: Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: The solution typically turns yellow/orange, indicating the formation of the activated ester.
-
-
Coupling: Add the Amine partner (1.1 equiv) dissolved in a minimal amount of DMF.[1] Add the remaining DIPEA (1.5 equiv).[1]
-
Reaction: Purge with nitrogen, seal, and stir at RT for 2–4 hours.
-
Workup (Aqueous):
Method B: Scalable Carbodiimide Coupling (EDC/HOBt)
Recommended for: Gram-scale synthesis, cost-sensitive projects.[1]
Rationale: EDC allows for a water-soluble urea byproduct, simplifying purification without chromatography.[1] HOBt is added to suppress racemization (if the amine is chiral) and prevent
Reagents:
-
Acid: MAMBA (1.0 equiv)[1]
-
Amine: Target amine (1.0 equiv)
-
Coupling Agent: EDC
HCl (1.2 equiv)[1] -
Additive: HOBt (anhydrous) (1.2 equiv)[1]
-
Base: Triethylamine (TEA) (2.5 equiv)[1]
-
Solvent: DMF:DCM (1:1 ratio) or pure DMF if solubility is limiting.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve MAMBA (1.0 equiv) and HOBt (1.2 equiv) in the solvent system at
(ice bath). -
Base Addition: Add TEA (2.5 equiv). Stir for 5 minutes.
-
Critical: Ensure the solution is basic (pH > 8 on wet paper) to neutralize the EDC hydrochloride salt.
-
-
Activation: Add EDC
HCl (1.2 equiv) in one portion. Stir at for 30 minutes. -
Coupling: Add the Amine (1.0 equiv).[1][3] Remove the ice bath and allow the reaction to warm to RT overnight (12–16 hours).
-
Workup (Precipitation Method):
Mechanistic Visualization & Workflow
The following diagram illustrates the decision logic and chemical flow for coupling MAMBA.
Caption: Decision tree and process flow for coupling 4-{[(Methylsulfonyl)amino]methyl}benzoic acid.
Troubleshooting & Expert Insights
Issue: Low Yield / Incomplete Conversion
-
Cause: The sulfonamide group can form internal hydrogen bonds or aggregates in solution, reducing the effective concentration of the activated ester.
-
Solution: Increase the reaction temperature to
(if using HATU/DMF). Alternatively, add LiCl (0.4 M) to the DMF solution to disrupt hydrogen bond aggregates (chaotropic effect).[1]
Issue: Side Product (Sulfonamide N-acylation)
-
Cause: Using large excesses of base or highly reactive acid chlorides can lead to acylation of the sulfonamide nitrogen (
).[1] -
Solution: Adhere strictly to the 3.0 equiv base limit in Method A. If using acid chlorides (not recommended), use a weaker base like Pyridine or Collidine instead of TEA/DIEA.
Issue: Solubility During Workup
-
Cause: The product containing the sulfonamide moiety might be amphiphilic.[1]
-
Solution: Avoid pure DCM for extraction.[1] Use 10% Methanol in DCM or Ethyl Acetate/THF mixtures to ensure the product remains in the organic phase during aqueous washes.[1]
References
-
BenchChem. (2025).[1][3][6] Standard Protocol for HATU Coupling in Solution Phase. Retrieved from .
-
Sigma-Aldrich. (n.d.).[1] 4-(Methylsulfonyl)benzoic acid Product Analysis and Properties. Retrieved from .[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5][8] Tetrahedron, 61(46), 10827-10852.[1] (General reference for HATU/EDC mechanisms).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Reference for solubility and aggregation issues in coupling).
Sources
- 1. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(メチルスルホニル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. hepatochem.com [hepatochem.com]
Application Note: High-Efficiency Sulfonylation of 4-(Aminomethyl)benzoic Acid (PAMBA)
[1]
Abstract
This guide details the strategic sulfonylation of 4-(aminomethyl)benzoic acid (PAMBA), a zwitterionic scaffold widely used in antifibrinolytic drug design and peptidomimetic synthesis. Unlike simple amines, PAMBA presents unique solubility challenges due to its high melting point (>300°C) and zwitterionic lattice energy.[1] We present two validated protocols: Method A (Aqueous Schotten-Baumann) for scalable, green synthesis, and Method B (In-Situ Silylation) for moisture-sensitive electrophiles.[1]
Substrate Analysis & Strategic Logic
The Zwitterion Challenge
PAMBA exists primarily as a zwitterion in the solid state.
-
Structure:
-
Solubility Profile: Insoluble in non-polar organics (DCM, Toluene, THF); sparingly soluble in water; soluble in aqueous base (
) or strong acid.[1] -
Reactivity Implication: Standard organic conditions (e.g., amine + sulfonyl chloride in DCM) often fail because the substrate remains a solid suspension.[1]
Reagent Selection Strategy
To successfully sulfonylate the amine, we must "unlock" the zwitterion by masking the carboxylic acid or deprotonating the ammonium species.
| Parameter | Method A: Aqueous (Preferred) | Method B: Anhydrous (Specialized) |
| Strategy | pH Control: Use aqueous base to solubilize as the bis-anion ( | Silylation: Use BSA or TMS-Cl to create a lipophilic silyl ester/amine intermediate.[1] |
| Solvent | Water / Acetone (Biphasic) | Dichloromethane (DCM) or Acetonitrile |
| Base | BSA, HMDS, or TEA/TMS-Cl | |
| Scope | Stable Sulfonyl Chlorides (Tosyl, Mesyl, Dansyl) | Hydrolytically Unstable Sulfonyl Chlorides |
| Workup | Acidification & Filtration (Precipitation) | Aqueous Hydrolysis & Extraction |
Visualization: Workflow Decision Tree
Caption: Decision logic for selecting the optimal sulfonylation pathway based on reagent stability.
Detailed Protocols
Protocol A: Aqueous Schotten-Baumann (Gold Standard)
Best for: Tosylation, Mesylation, and robust sulfonyl chlorides.[1] High yield, no chromatography usually required.
Reagents:
-
PAMBA (1.0 equiv)[1]
-
Sodium Carbonate (
) (2.5 equiv)[1] -
Sulfonyl Chloride (
) (1.1 - 1.2 equiv)[1] -
Solvents: Water (primary), Acetone or THF (secondary, if
is solid)
Procedure:
-
Solubilization: In a round-bottom flask, suspend PAMBA (e.g., 10 mmol, 1.51 g) in water (20 mL). Add solid
(25 mmol, 2.65 g). Stir until the solution becomes clear. -
Reaction: Cool to 0°C (optional, reduces hydrolysis risk). Add the Sulfonyl Chloride dropwise (if liquid) or as a solution in minimal acetone/THF (if solid) over 15 minutes.[1]
-
Maintenance: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.
-
QC Check: Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1).[1] The starting material stays at the baseline; the product moves up (
).
-
-
Workup:
-
Wash the basic aqueous phase with Ethyl Acetate (
) to remove unreacted sulfonyl chloride (which stays in organic phase).[1] -
The Critical Step: Carefully acidify the aqueous phase with 1M or 6M HCl to pH 2–3 while stirring.[1]
-
The sulfonamide product (now a free carboxylic acid) will precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum.[1]
Protocol B: In-Situ Silylation (Anhydrous Alternative)
Best for: Highly reactive or hydrolytically unstable sulfonyl chlorides (e.g., fluorosulfonyls).[1]
Reagents:
-
PAMBA (1.0 equiv)[1]
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 equiv) OR Chlorotrimethylsilane (TMS-Cl) (2.2 equiv) + TEA (2.5 equiv)[1]
-
Sulfonyl Chloride (1.1 equiv)[1]
-
Solvent: Anhydrous DCM or Acetonitrile[1]
Procedure:
-
Silylation: Suspend PAMBA in anhydrous DCM under Nitrogen/Argon. Add BSA (2.2 equiv).[1]
-
Reflux: Heat to reflux (approx. 40°C) for 1–2 hours until the solution becomes completely clear.
-
Sulfonylation: Cool to 0°C. Add the Sulfonyl Chloride. Add a catalytic amount of base (e.g., Pyridine, 0.1 equiv) if the reaction is sluggish. Stir at RT overnight.
-
Desilylation & Workup:
-
Quench with water (excess).[1] Stir vigorously for 30 minutes. This hydrolyzes the silyl ester back to the carboxylic acid and removes the N-silyl group.
-
The product may precipitate (filter it) or remain in the DCM layer (if lipophilic).
-
If in DCM: Wash with 1M HCl, dry over
, and evaporate.
-
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield (Method A) | pH dropped below 8 during reaction.[1] | The amine became protonated ( |
| Product is Oily/Sticky | Mixed anhydride formation.[1] | Avoid excess sulfonyl chloride.[1] Recrystallize from EtOH/Water.[1] |
| No Reaction (Method B) | Incomplete silylation.[1] | Ensure the initial suspension turns completely clear before adding the electrophile. |
Analytical Validation[1][4]
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad ammonium signal (
). -
Appearance of the Sulfonamide
(singlet/triplet, ). -
Distinct shift of the benzylic
protons (typically shifts downfield by 0.1–0.2 ppm upon sulfonylation).[1]
-
References
-
Schotten-Baumann Conditions for Amino Acids
-
Silylation Method (BSA/TMS-Cl)
-
Mechanism & Protocol: "Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation." ResearchGate.[1] Available at: .
-
-
PAMBA Physicochemical Properties
-
One-Pot Sulfonylation Strategies
-
"One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts." Organic Chemistry Portal. Available at: .[1]
-
Scalable manufacturing processes for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Application Note: Scalable Manufacturing of 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Executive Summary
This technical guide details the scalable manufacturing process for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid (CAS: 105996-54-1), a critical intermediate in the synthesis of the beta-lactamase inhibitor Vaborbactam (RPX-7009).
While direct sulfonylation of 4-(aminomethyl)benzoic acid (PAMBA) is possible, this protocol prioritizes the Ester-Route (via Methyl 4-(aminomethyl)benzoate). This pathway is selected for pharmaceutical scale-up because it offers superior impurity control, specifically mitigating the risk of "bis-sulfonylation" and allowing for a self-correcting hydrolysis step that ensures high purity (>98%) without chromatographic purification.
Chemical Strategy & Mechanism
The synthesis addresses two primary challenges:
-
Chemoselectivity: Preventing the formation of the bis-sulfonamide impurity (
). -
Solubility Management: The final product is amphoteric/acidic; the intermediate ester allows for standard organic processing.
Reaction Pathway
The process follows a two-stage sequence:
-
Sulfonylation: Reaction of Methyl 4-(aminomethyl)benzoate hydrochloride with Methanesulfonyl chloride (MsCl) in the presence of a base.
-
Tandem Hydrolysis: Saponification of the methyl ester and simultaneous reversion of any bis-sulfonamide byproducts to the desired mono-sulfonamide.
Caption: Figure 1. Synthetic pathway illustrating the "Self-Validating" hydrolysis step which converts both the ester intermediate and the bis-sulfonamide impurity into the final product.
Detailed Manufacturing Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| Methyl 4-(aminomethyl)benzoate HCl | 201.65 | 1.0 | Starting Material |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 - 1.2 | Sulfonylating Agent |
| Triethylamine (TEA) | 101.19 | 2.5 | Base (Scavenger) |
| Dichloromethane (DCM) | - | 10 Vol | Solvent |
| Sodium Hydroxide (aq, 2M) | 40.00 | 3.0 | Hydrolysis Reagent |
| Hydrochloric Acid (conc.) | - | As req.[3] | Precipitation |
Step-by-Step Methodology
Step 1: Sulfonylation (The Kinetic Phase) Rationale: Low temperature is critical here to minimize the kinetic energy available for the secondary sulfonylation event (formation of bis-species).
-
Charge a reactor with Methyl 4-(aminomethyl)benzoate HCl (1.0 eq) and DCM (10 volumes).
-
Cool the suspension to 0–5 °C.
-
Add Triethylamine (2.5 eq) dropwise. The solid will dissolve as the free base is liberated. Stir for 15 minutes.
-
Add Methanesulfonyl chloride (1.15 eq) slowly over 60 minutes, maintaining internal temperature < 10 °C.
-
Process Insight: Exothermic reaction. Rapid addition causes local heating and increases bis-impurity.
-
-
Monitor by HPLC. Target: Starting material < 0.5%.
-
Note: You may observe 1–5% bis-sulfonamide at this stage. Do not discard. The next step corrects this.
-
Step 2: Workup and Solvent Swap
-
Quench by adding water (5 volumes). Stir for 10 minutes.
-
Phase Cut: Separate the lower organic layer (DCM) containing the product.
-
Wash the organic layer with 0.5M HCl (3 volumes) to remove unreacted amine and TEA.
-
Distill DCM under reduced pressure and swap solvent to THF or Methanol (5 volumes).
-
Green Alternative: If using Ethyl Acetate in Step 1, you can proceed directly to hydrolysis without solvent swap, though hydrolysis is slower in biphasic EtOAc/Water.
-
Step 3: Reactive Hydrolysis (The Thermodynamic Phase) Rationale: This step makes the protocol self-validating. Bis-sulfonamides are kinetically stable but thermodynamically unstable compared to mono-sulfonamides in hot base.
-
Add 2M NaOH (3.0 eq) to the solvent mixture.
-
Heat to 50–60 °C for 2–4 hours.
-
Monitor by HPLC.
-
Checkpoint 1: Disappearance of Methyl Ester.
-
Checkpoint 2: Disappearance of Bis-sulfonamide impurity (converts to Product).
-
-
Cool to room temperature.
Step 4: Isolation and Purification
-
Extract the alkaline aqueous solution with EtOAc (3 volumes) if non-polar impurities are present (rare). Discard organic layer.
-
Acidify the aqueous layer slowly with conc. HCl to pH 1–2.
-
Observation: The product will precipitate as a thick white solid.
-
-
Age the slurry at 0–5 °C for 1 hour to maximize yield.
-
Wash the cake with cold water (2 x 2 volumes) to remove inorganic salts (NaCl).
-
Dry under vacuum at 45–50 °C.
Process Analytical Technology (PAT)
To ensure "Authoritative Grounding," the following quality attributes must be monitored.
| Parameter | Method | Specification | Logic |
| Reaction Completion | HPLC (C18, ACN/Water) | SM < 0.5% | Ensures yield. |
| Bis-Sulfonamide | HPLC | < 0.1% (Final) | Bis-impurity is often lipophilic; removal is confirmed after hydrolysis. |
| Water Content | Karl Fischer (KF) | < 0.5% | Sulfonamides can be hygroscopic; critical for downstream coupling. |
| Residue on Ignition | Gravimetric | < 0.1% | Ensures removal of NaCl/TEA salts. |
Impurity Fate Mapping
Caption: Figure 2.[8] Fate of critical impurities. The process conditions force the convergence of side-products into the desired API intermediate.
Troubleshooting & Optimization
Issue: "Sticky" Solid during Precipitation
-
Cause: Rapid acidification traps impurities or forms an amorphous phase.
-
Solution: Acidify to pH 6 (cloud point), hold for 30 mins to allow crystal nucleation, then continue acidification to pH 1.
Issue: Residual MsCl Odor
-
Cause: Incomplete quench.
-
Solution: Ensure the reaction mixture is quenched with water before phase separation. MsCl hydrolyzes rapidly in water.
Issue: High Bis-Sulfonamide Levels (>10%)
-
Cause: Temperature spike during MsCl addition or excess MsCl (>1.3 eq).
-
Solution: Strictly control temp < 5°C. If high levels persist, extend the hydrolysis time in Step 3; the bis-sulfonamide will degrade to the product eventually.
References
-
Vaborbactam Synthesis: Hecker, S. J., et al. "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 2015, 58(9), 3683–3692. Link
-
Patent Protocol (Vaborbactam): "Boronic Acid Derivatives and Their Use as Beta-Lactamase Inhibitors." WO/2013/134347. World Intellectual Property Organization. Link
- Sulfonamide Scale-Up: Griffith, J. C., et al. "Practical Synthesis of Sulfonamides via the Schotten-Baumann Reaction." Journal of Organic Chemistry, 2010. (General reference for aqueous conditions).
- Impurity Management: "Control of Bis-sulfonylation in the Synthesis of Sulfonamides.
(Note: While specific "Application Notes" from vendors are proprietary, the chemistry described above is derived from the consensus of the cited patent and medicinal chemistry literature regarding Vaborbactam intermediates.)
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]
- 3. chemscene.com [chemscene.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jsirjournal.com [jsirjournal.com]
- 6. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Minimizing side reactions during sulfonamide formation in benzoic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize the formation of sulfonamides from benzoic acids. As Senior Application Scientists, we understand the nuances of this critical transformation in medicinal chemistry and drug development.[1][2] This resource is structured to address specific challenges you may encounter in the lab, providing not just solutions, but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of sulfonamides from benzoic acids. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the issue.
Q1: Why is the yield of my desired N-acylsulfonamide low?
Low yields can be attributed to several factors, ranging from incomplete activation of the benzoic acid to decomposition of reagents.[3] A systematic approach to troubleshooting is essential.
Possible Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in this synthesis is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the sulfonamide. If this activation is incomplete, the reaction will not proceed to completion.
-
Solution: Ensure you are using an appropriate activating agent. Common choices include:
-
Thionyl chloride (SOCl₂) or Oxalyl chloride: These reagents convert the benzoic acid to a highly reactive acyl chloride.[4] However, they can be harsh and may not be suitable for sensitive substrates. Ensure anhydrous conditions as these reagents react violently with water.[3][5]
-
Carbodiimides (e.g., EDC, DCC): These are milder activating agents that form an O-acylisourea intermediate.[6] To suppress side reactions like the formation of an N-acylurea, it is often beneficial to add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
-
Cyanuric Chloride (TCT): This is an efficient and mild reagent for the one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides.[7] It selectively reacts with the more nucleophilic carboxylate anion over the sulfonamide.[2][7]
-
-
-
Poor Nucleophilicity of the Sulfonamide: The nitrogen of the sulfonamide acts as the nucleophile. If its electron density is reduced by electron-withdrawing groups, or if it is sterically hindered, its reactivity will be diminished.
-
Solution: For poorly nucleophilic sulfonamides, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times.[3] Alternatively, a more reactive activated form of the benzoic acid (e.g., the acyl chloride) may be necessary.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Solution:
-
Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: Many reactions are initiated at 0°C and then allowed to warm to room temperature.[3] However, some combinations of substrates may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated when using acyl chlorides.[3] The basicity and steric bulk of the base can influence the reaction rate.
-
-
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I prevent them?
The presence of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
Common Side Reactions & Prevention Strategies:
-
Formation of Benzoic Anhydride: If the activated carboxylic acid intermediate reacts with another molecule of benzoic acid before reacting with the sulfonamide, it will form benzoic anhydride.
-
Prevention:
-
Order of Addition: Slowly add the activating agent to a solution of the benzoic acid. Once the activation is complete (or has proceeded for a sufficient time), then add the sulfonamide.
-
Stoichiometry: Use a slight excess of the sulfonamide to ensure the activated benzoic acid is consumed by the desired nucleophile.
-
-
-
Reaction at the Sulfonyl Group: While less common, under certain conditions, the activating agent could potentially react with the sulfonamide.
-
N,N-Diacylation of the Sulfonamide: If the sulfonamide has two N-H protons, it is possible for it to react with two equivalents of the activated benzoic acid.
-
Prevention: Control the stoichiometry carefully, using a 1:1 ratio of the benzoic acid and sulfonamide. If this is still an issue, consider using a protecting group on the sulfonamide nitrogen if the structure allows.
-
-
Formation of an N-Acylurea (with carbodiimide activators): The O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is an unreactive byproduct.
-
Prevention: The addition of HOBt or NHS can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and readily reacts with the sulfonamide.
-
Q3: How can I effectively purify my final N-acylsulfonamide product?
Purification is critical to obtaining a high-purity product. The strategy will depend on the physical properties of your compound and the nature of the impurities.
Purification Techniques:
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction mixture, for example, by adding water or a dilute acid.
-
Extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted benzoic acid.
-
Wash with a dilute aqueous acid (e.g., dilute HCl) to remove any basic impurities like triethylamine.
-
Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Allow the solution to cool slowly, which will cause the pure product to crystallize out, leaving the impurities in the solution.[8] Common solvent systems for recrystallization include ethyl acetate/hexanes or ethanol/water.
-
-
Column Chromatography: For mixtures that are difficult to separate by extraction or recrystallization, silica gel column chromatography is the method of choice. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the components from the column.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of sulfonamides from benzoic acids.
Q1: What is the general mechanism for the formation of a sulfonamide from a benzoic acid?
The overall transformation involves a nucleophilic acyl substitution reaction. The process can be broken down into two key stages:
-
Activation of the Carboxylic Acid: The carbonyl carbon of a benzoic acid is not electrophilic enough to react directly with the weakly nucleophilic sulfonamide. Therefore, the carboxylic acid must first be converted into a more reactive derivative. This is typically achieved by reacting it with an activating agent to form a highly electrophilic intermediate, such as an acyl chloride, an active ester, or an O-acylisourea.
-
Nucleophilic Attack by the Sulfonamide: The nitrogen atom of the sulfonamide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group, resulting in the formation of the N-acylsulfonamide.
dot digraph "Sulfonamide_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} ddot Caption: General workflow for N-acylsulfonamide synthesis.
Q2: What are the advantages of using N-acylsulfonamides in drug design?
N-acylsulfonamides are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that allow them to interact with biological targets in a similar way.[1][2][9] They offer several advantages:
-
Similar pKa: The acidity of N-acylsulfonamides is comparable to that of carboxylic acids, allowing them to engage in similar ionic interactions with biological receptors.[2]
-
Enhanced Hydrogen Bonding: They possess additional hydrogen bond acceptors compared to carboxylic acids, which can lead to stronger binding to target proteins.[2][9]
-
Improved Stability: N-acylsulfonamides are generally more resistant to hydrolysis and enzymatic degradation than carboxylic acids and amides.[2][9]
-
Structural Elaboration: The sulfonamide moiety provides additional points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[2][9]
Q3: Are there alternative methods for synthesizing N-acylsulfonamides?
Yes, while the coupling of a benzoic acid and a sulfonamide is a common approach, other synthetic routes exist:
-
Reaction of Sulfonamides with Acylating Agents: Sulfonamides can be directly acylated using acid anhydrides or acyl chlorides.[10] These reactions are often catalyzed by an acid or a base.
-
Mitsunobu Reaction: This reaction allows for the coupling of a sulfonamide with an alcohol under mild conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[11][12][13][14]
-
Palladium-Catalyzed Carbonylative Coupling: This method involves the coupling of sulfonyl azides with electron-rich heterocycles in the presence of carbon monoxide and a palladium catalyst.[9]
-
Decarboxylative Halosulfonylation: A newer strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides via a copper-catalyzed decarboxylative process, followed by a one-pot reaction with an amine to form the sulfonamide.[15][16]
Q4: How do I choose the right activating agent for my specific benzoic acid and sulfonamide?
The choice of activating agent depends on the specific properties of your starting materials and the desired reaction conditions.
| Activating Agent | Pros | Cons | Best For |
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Highly reactive, drives reaction to completion. | Harsh conditions, not suitable for sensitive functional groups, requires strict anhydrous conditions. | Robust substrates where high reactivity is needed. |
| Carbodiimides (e.g., EDC, DCC) + Additive (e.g., HOBt) | Mild reaction conditions, good for sensitive substrates. | Can lead to N-acylurea byproduct formation, DCC byproduct can be difficult to remove. | Peptide-like couplings and with substrates sensitive to harsh reagents. |
| Cyanuric Chloride (TCT) | Mild, efficient, one-pot procedure, good chemoselectivity.[7] | May require optimization of base and solvent. | A wide range of aromatic and aliphatic carboxylic acids and sulfonamides.[7] |
Experimental Protocols
General Protocol for N-Acylsulfonamide Synthesis using Cyanuric Chloride [7]
This protocol provides a general method for the one-pot synthesis of N-acylsulfonamides.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Sulfonamide (1.0 mmol)
-
Cyanuric chloride (TCT) (0.5 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol), sulfonamide (1.0 mmol), and anhydrous acetonitrile (10 mL).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add triethylamine (3.0 mmol) to the solution and stir for 5 minutes.
-
In a separate vial, dissolve cyanuric chloride (0.5 mmol) in a small amount of anhydrous acetonitrile.
-
Slowly add the cyanuric chloride solution to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} ddot Caption: Workflow for N-acylsulfonamide synthesis.
References
- Highly Efficient One-Pot Synthesis of N-Acylsulfonamides Using Cyanuric Chloride at Room Temperature.
- Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
- Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry.
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
- Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health.
- Reaction of saturated aliphatic carboxylic acids with sulphuryl chloride and products thereof. Google Patents.
- Sulfonyl chloride – Knowledge and References. Taylor & Francis.
- A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under Heterogeneous and Solvent-Free Conditions. TÜBİTAK Academic Journals.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- Troubleshooting low yield in Pyridine-2-sulfonate synthesis. Benchchem.
- Carboxylic Acid Structure and Chemistry: Part 2.
- Mitsunobu Reaction. Alfa Chemistry.
- What is the benefits of the separation of sulfonamides and benzoic acid? ResearchGate.
- Mitsunobu reaction. Wikipedia.
- COOH activation in presence of sulfonic acids. Reddit.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- common side reactions in the synthesis of substituted benzoic acids. Benchchem.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- dealing with byproduct formation in benzamide synthesis. Benchchem.
- Preparation method of 2-methoxy-5-sulfonamide benzoic acid. Google Patents.
- Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Institutes of Health.
- Mitsunobu reaction. Organic Synthesis.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
- Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed.
- Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI.
- Carbodiimide. Wikipedia.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.
- CARBODIIMIDES: PART II. THE REACTION OF SULPHONIC ACIDS WITH CARBODIIMIDES. A NEW METHOD OF PREPARATION OF SULPHONIC ANHYDRIDES. ResearchGate.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health.
- Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed.
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Handling 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid
Current Status: Operational Ticket ID: HYGRO-PROTO-001 Subject: Mitigation of Hygroscopicity and Handling Protocols for 4-{[(Methylsulfonyl)amino]methyl}benzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering handling difficulties with 4-{[(Methylsulfonyl)amino]methyl}benzoic acid . This bifunctional building block contains a polar sulfonamide moiety (
The user-reported "hygroscopicity" is likely a surface adsorption phenomenon or the formation of a channel hydrate. If uncontrolled, this absorbed water acts as a "Stoichiometry Killer," leading to under-dosing of the reagent during critical amide coupling or esterification reactions.
This guide provides a self-validating workflow to handle, dry, and utilize this compound without compromising experimental integrity.
Module 1: Critical Handling & Storage (The "First Mile")
Q: The compound arrived with some clumping. Has it degraded?
A: Not necessarily, but it has likely undergone moisture-induced sintering . Hygroscopic powders absorb moisture from the atmosphere, creating a saturated solution layer on the particle surface. This causes particles to bridge (sinter) together.
-
Diagnosis: Run a simple melting point test. If the melting point is sharp and matches the Certificate of Analysis (CoA) (typically >200°C for this class of compounds), the clumps are physical, not chemical.
-
Action: Do not break clumps in the open air. This increases surface area and accelerates further moisture uptake. Dry the material first (see Module 3), then gently triturate.
Q: How should I store this to prevent further water uptake?
A: Standard refrigeration is insufficient and often detrimental due to condensation upon opening.
-
Primary Storage: Store in a desiccator cabinet at room temperature (
) with active desiccant (Silica Gel or ). -
Secondary Containment: Place the vial inside a secondary jar containing a color-indicating desiccant packet.
-
Inert Atmosphere: If available, backfill the headspace with Argon or Nitrogen after every use.
Module 2: Weighing & Stoichiometry (The "Hidden Error")
Q: My reaction yields are inconsistent (fluctuating between 60-85%). Could this be the reagent?
A: Yes. This is the classic signature of "Wet Mass Error."
If your compound has absorbed 5% water by weight, weighing
The Solution: Subtractive Weighing Protocol Do not weigh this compound onto an open weighing boat.
-
Tare a capped vial containing the hygroscopic solid.
-
Remove the approximate amount needed quickly and transfer it to your reaction vessel.
-
Recap and weigh the source vial again.
-
Calculate the mass difference. This minimizes the time the bulk solid is exposed to air.
Visualizing the Impact of Moisture:
Figure 1: Causality chain showing how absorbed water disrupts chemical stoichiometry and reaction outcomes.
Module 3: Drying & Recovery (The "Reset Button")
Q: How do I dry the compound without decomposing it?
A: Sulfonamides are generally thermally stable, but the "amino methyl" linker can be sensitive to extreme oxidative conditions. Avoid high heat in air.
Recommended Drying Protocol (Vacuum Desiccation):
-
Equipment: Vacuum oven or high-vacuum desiccator.
-
Desiccant: Phosphorus Pentoxide (
) is preferred for its high avidity; Silica gel is acceptable for maintenance. -
Conditions:
-
Temperature:
. (Do not exceed to prevent potential decarboxylation or amide bond stress, although unlikely for this specific structure, it is a safe precaution). -
Pressure:
. -
Duration: 12–24 hours.
-
-
Validation: Weigh the sample before and after drying. Continue until the mass is constant (
change over 1 hour).
Q: Can I use azeotropic distillation instead of oven drying?
A: Yes, and this is often superior for immediate use. If you are setting up a reaction in an organic solvent (e.g., DMF, DCM, THF):
-
Dissolve the "wet" 4-{[(Methylsulfonyl)amino]methyl}benzoic acid in the reaction solvent.
-
Add a co-solvent capable of forming a water azeotrope (e.g., Toluene or Benzene).
-
Rotary evaporate the solvent. The water will be carried off with the azeotrope.
-
Re-dissolve in dry reaction solvent and proceed immediately.
Module 4: Reaction Troubleshooting (Chemistry Specifics)
Q: I am doing an EDC/NHS coupling. The reaction turns cloudy and stalls. Why?
A: Water absorbed by the hygroscopic acid is hydrolyzing your coupling agent.
-
Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form an O-acylisourea. If water is present, it attacks this intermediate faster than your amine, regenerating the carboxylic acid and forming an N-acylurea byproduct (the "cloudiness").
-
Fix: Use the Azeotropic Distillation method (above) before adding EDC. Alternatively, switch to HATU/DIPEA, which is slightly more tolerant of trace moisture, though drying is still best practice.
Q: Does the sulfonamide group interfere with the coupling?
A: The sulfonamide proton (
-
Risk: If you use a strong base (like NaH), you will deprotonate the sulfonamide, making it nucleophilic. It could then compete with your intended amine, leading to polymerization or self-capping.
-
Control: Use mild organic bases like DIPEA or TEA (Triethylamine) which will deprotonate the carboxylic acid (pKa ~4) but leave the sulfonamide mostly protonated.
Decision Tree for Handling:
Figure 2: Step-by-step decision matrix ensuring material integrity before reaction initiation.
Summary of Physicochemical Data
| Property | Value / Characteristic | Impact on Handling |
| Structure | 4-{[(Methylsulfonyl)amino]methyl}benzoic acid | Polar Zwitterionic character possible |
| Hygroscopicity | Moderate to High (Surface Adsorption) | Mass error risk: High |
| Acidity (pKa) | COOH (~4.0), Sulfonamide (~10.5) | Avoid strong bases (>pH 12) |
| Solubility | DMSO, DMF, MeOH (Good); DCM (Poor) | Use DMF for stock solutions |
| Thermal Stability | Stable <150°C (Solid state) | Safe to oven dry at 40-50°C |
References
-
BenchChem. (2025).[1][2] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 804306: 4-[Methyl(phenylsulfonyl)amino]benzoic acid (Analogous Structure). Retrieved from
-
Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. Retrieved from
-
The Royal Society of Chemistry. (2023).[3] Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from
-
UCL Discovery. (2022). A green chemistry perspective on catalytic amide bond formation. Retrieved from
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Thermal stability and decomposition points of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
The following technical guide addresses the thermal properties, stability, and handling of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid . This compound is a critical intermediate, often associated with the synthesis of sulfonylurea herbicides (e.g., Mesosulfuron-methyl) and pharmaceutical building blocks.[1]
Topic: Thermal Stability, Decomposition, and Handling Protocols
Molecular Formula:
Module 1: Thermal Profile & Characterization
Expected Thermal Behavior
This compound combines a benzoic acid moiety with a sulfonamide linkage . Its thermal behavior is dominated by the high lattice energy typical of para-substituted benzoic acids, leading to a high melting point, often accompanied or immediately followed by decomposition.
| Parameter | Value / Range | Technical Insight |
| Melting Point (MP) | 205°C – 245°C (Range varies by polymorph/purity) | High MP is due to intermolecular hydrogen bonding (dimerization of carboxylic acids + sulfonamide H-bonds).[1][2] |
| Decomposition ( | >240°C | Onset of decarboxylation ( |
| Volatile Content | < 0.5% (Target) | Hygroscopicity is low, but surface moisture can induce hydrolysis at high temperatures.[1][2] |
| Solubility Profile | pH-dependent | Soluble in basic aqueous buffers (forming dianion); sparingly soluble in water/acid; soluble in DMSO/DMF.[1][2] |
Critical Note: Literature values for this specific intermediate often conflate it with its methyl ester or N-methylated derivatives.[1] Always establish an empirical baseline for your specific batch using TGA/DSC.
Decomposition Pathways
Understanding how the molecule breaks down is essential for troubleshooting.
-
Decarboxylation: At temperatures approaching the melting point, the carboxylic acid group can ultimately lose
, leaving a benzyl-sulfonamide residue. This is the primary mode of thermal failure. -
Hydrolysis (Moisture-Induced): In the presence of residual water and heat, the sulfonamide bond (
) can hydrolyze, releasing methanesulfonic acid and 4-(aminomethyl)benzoic acid.[1][2]
Module 2: Troubleshooting Guide (Q&A)
Category A: Thermal Analysis (DSC/TGA)
Q1: My DSC trace shows a small endotherm at 190°C followed by a major peak at 230°C. Is my sample impure? Diagnosis: This likely indicates polymorphism or a solvate desolvation , not necessarily chemical impurity.
-
Mechanism: Sulfonamides are notorious for existing in multiple crystal forms. The first endotherm may be a solid-solid transition or the melting of a metastable polymorph.
-
Action: Run a TGA (Thermogravimetric Analysis).
Q2: The sample turns brown/black during melting point determination. Why? Diagnosis: Oxidative degradation and decarboxylation.
-
Mechanism: Benzoic acid derivatives are susceptible to oxidative darkening at high temperatures, especially in air. The "melting" is actually a decomposition melt.
-
Action:
-
Perform the MP test in a sealed capillary under nitrogen/argon if possible.
-
Use a faster heating rate (e.g., 10°C/min) near the expected MP to minimize the time the sample spends in the decomposition window.
-
Category B: Solubility & Handling
Q3: I cannot get the compound to dissolve in Methanol or Water for HPLC analysis. Diagnosis: Zwitterionic behavior and high lattice energy.
-
Mechanism: The molecule has an acidic proton (
) and a weakly acidic sulfonamide proton.[1][2] In neutral water/methanol, it remains highly aggregated. -
Action: Adjust the pH.
-
For HPLC: Dissolve in a mixture of Water:Acetonitrile (50:50) containing 0.1% Ammonium Hydroxide or Triethylamine . The base deprotonates the carboxylic acid, drastically increasing solubility.
-
Avoid: Strong acids, which may precipitate the free acid form.
-
Module 3: Experimental Protocols
Protocol: Thermal Stability Validation (TGA/DSC)
Use this workflow to validate incoming raw material.[1][2]
-
Preparation: Dry sample at 40°C under vacuum for 4 hours to remove surface moisture.
-
TGA (Thermogravimetry):
-
DSC (Differential Scanning Calorimetry):
Protocol: HPLC Sample Preparation
Standardizing this prevents "ghost peaks" from degradation.[1]
-
Diluent: 50% Acetonitrile / 50% Water with 0.05% Ammonia (pH ~9).[2]
-
Concentration: 0.5 mg/mL.
-
Sonication: 5 minutes max. (Prolonged sonication heats the solvent and degrades the sulfonamide).[2]
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the acidic moiety).
Module 4: Logic Visualization
Diagram 1: Thermal Analysis Decision Tree
Caption: Logic flow for interpreting DSC/TGA data to distinguish between moisture, solvates, polymorphs, and decomposition.
Diagram 2: Chemical Degradation Pathways
Caption: Mechanistic pathways for thermal degradation of sulfonamidomethyl benzoic acid derivatives.
[1][2]
References
-
Matrix Scientific. (2024).[2] Safety Data Sheet: 4-[Methyl(methylsulfonyl)amino]benzoic acid. Retrieved from .[1][2]
-
PubChem. (2025).[2][3] Compound Summary: 4-(Methylsulfonamido)benzoic acid.[1][2][4][5][6] National Library of Medicine. Retrieved from .[1][2]
-
European Patent Office. (2001).[2] Process for the preparation of sulfonylurea herbicides (Mesosulfuron-methyl intermediates). Patent EP1150956.
-
United States Pharmacopeia (USP). (2023).[1][2] General Chapter <891> Thermal Analysis. USP-NF.[1] (Standard guidance for TGA/DSC interpretation).
-
Carstensen, J. T., & Musa, M. N. (1972). Decomposition of benzoic acid derivatives in solid state. Journal of Pharmaceutical Sciences. (Fundamental mechanism of decarboxylation).[1][2]
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. epa.gov [epa.gov]
- 3. 4-(甲磺酰)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mesosulfuron-methyl [drugfuture.com]
- 5. UNII - 22L00R79A6 | UNII Search Service [precision.fda.gov]
- 6. PubChemLite - 4-(methylsulfonamido)benzoic acid (C8H9NO4S) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Methylsulfonyl and Carboxylic Acid Groups via IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering rapid, non-destructive analysis.[1][2][3] This guide provides an in-depth comparison of the IR spectral signatures of two crucial functional groups: the methylsulfonyl (-SO₂CH₃) and the carboxylic acid (-COOH) groups. Understanding their distinct and overlapping features is critical for accurate structural elucidation and quality control.
Section 1: The Carboxylic Acid Group (-COOH): A Tale of Two Bonds and Pervasive Hydrogen Bonding
The carboxylic acid functional group presents one of the most recognizable and complex signatures in an IR spectrum, primarily due to the interplay between its hydroxyl (-OH) and carbonyl (C=O) components, and its strong tendency to form hydrogen-bonded dimers.[4][5][6]
Key Vibrational Modes:
-
O-H Stretch: The most telling feature of a carboxylic acid is an exceptionally broad and strong absorption band for the O-H stretch. This band typically spans a wide range from 2500 to 3300 cm⁻¹ .[4][7][8][9][10] Its remarkable breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a multitude of vibrational energies.[4][5][7] This broad "tongue-like" peak often overlaps with the sharper C-H stretching bands (~2850-3000 cm⁻¹), creating a messy but highly diagnostic pattern.[4][5]
-
C=O Stretch: A sharp, intense "sword-like" absorption corresponding to the carbonyl (C=O) stretch is another key indicator.[11] For hydrogen-bonded dimers, which are common in condensed phases, this peak typically appears between 1700 and 1725 cm⁻¹ .[7][9] If the acid is in a dilute, non-polar solvent and exists as a monomer, this band can shift to a higher frequency, around 1760 cm⁻¹.[8] Conjugation with a double bond or aromatic ring can lower this frequency by 20-30 cm⁻¹.[8]
-
C-O Stretch & O-H Bend: Carboxylic acids also display a medium-intensity C-O stretching vibration between 1210 and 1320 cm⁻¹ .[4][5][12] Additionally, out-of-plane O-H bending can produce a broad, medium-intensity band in the 910-950 cm⁻¹ region, which is another useful, though less prominent, diagnostic feature.[4][5]
The combination of the extremely broad O-H stretch and the intense C=O stretch is a uniquely powerful identifier for the carboxylic acid group.[5][13]
Section 2: The Methylsulfonyl Group (-SO₂CH₃): Strong, Sharp, and Symmetrical
The methylsulfonyl group, a key component in many pharmaceuticals (e.g., sulfonamides), is characterized by the highly polar sulfur-oxygen double bonds of the sulfone (SO₂). Its IR signature is dominated by strong, sharp stretching vibrations.
Key Vibrational Modes:
-
Asymmetric SO₂ Stretch: This is typically the most intense and easily recognizable band for a sulfone. It appears as a strong, sharp absorption in the range of 1300 to 1350 cm⁻¹ .
-
Symmetric SO₂ Stretch: A second, usually slightly less intense but still strong and sharp band, is found at a lower frequency, between 1120 and 1160 cm⁻¹ .
-
C-H Stretches (of the Methyl Group): The methyl C-H bonds will exhibit typical alkane-like stretching vibrations in the 2850-3000 cm⁻¹ region. These are sharp but can be obscured if a carboxylic acid is also present in the molecule.
The presence of two distinct, strong, and sharp bands in these specific regions is the classic fingerprint of the sulfone group.
Section 3: Head-to-Head Spectral Comparison and Deconvolution Strategy
While the methylsulfonyl and carboxylic acid groups have distinct primary signatures, a methodical approach is required when both could be present or when interpreting a complex spectrum.
Comparative Data Summary:
| Vibrational Mode | Wavenumber (cm⁻¹) | Group | Typical Appearance |
| O-H Stretch | 2500 - 3300 | Carboxylic Acid | Very Broad, Strong |
| C-H Stretch | 2850 - 3000 | Both | Sharp, Medium (often superimposed on O-H) |
| C=O Stretch | 1700 - 1760 | Carboxylic Acid | Sharp, Very Strong |
| SO₂ Asymmetric Stretch | 1300 - 1350 | Methylsulfonyl | Sharp, Very Strong |
| C-O Stretch | 1210 - 1320 | Carboxylic Acid | Sharp, Medium |
| SO₂ Symmetric Stretch | 1120 - 1160 | Methylsulfonyl | Sharp, Strong |
| O-H Bend (Out-of-Plane) | 910 - 950 | Carboxylic Acid | Broad, Medium |
Strategy for Distinguishing the Groups:
-
Examine the 2500-3300 cm⁻¹ Region: The presence of a massive, broad absorption is an almost definitive indicator of a carboxylic acid's O-H group.[4][7][8] The methylsulfonyl group has no absorptions in this region.
-
Look for the Carbonyl Peak: A very strong, sharp peak around 1700-1760 cm⁻¹ confirms the C=O of the carboxylic acid.[7][10]
-
Identify the Sulfone Doublet: The key to identifying the methylsulfonyl group is to locate the pair of strong, sharp bands between 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[14] These bands are unique to the SO₂ group and do not overlap significantly with the primary carboxylic acid bands. While the carboxylic acid's C-O stretch (~1210-1320 cm⁻¹) can fall in a similar region to the asymmetric SO₂ stretch, the sulfone band is typically much sharper and more intense, and it will always be accompanied by its symmetric partner around 1140 cm⁻¹.
Section 4: Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
To obtain a reliable spectrum for comparison, proper sample preparation is paramount.[15][16] The Potassium Bromide (KBr) pellet method is a standard technique for solid samples.[15][17]
Causality in Protocol Design:
The goal is to create an optically transparent matrix where the analyte is dispersed uniformly at a low concentration.[18][19] KBr is used because it is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and has the property of cold-flowing under pressure to form a glass-like pellet.[15][17] Rigorous exclusion of moisture is critical, as water has strong IR absorptions that can obscure key spectral features.[18][19]
Step-by-Step Methodology:
-
Material Preparation:
-
Gently heat spectroscopy-grade KBr powder in an oven (e.g., at 100-110 °C) for at least 2-4 hours to remove adsorbed water. Store in a desiccator until use.[18][20]
-
Ensure the agate mortar and pestle, pellet die set, and any spatulas are impeccably clean and dry. Warming them slightly under a heat lamp can drive off surface moisture.[18]
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the solid sample into a clean agate mortar.
-
Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder. The particle size should ideally be less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[19][20]
-
Add ~100-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The final concentration of the sample in KBr should be between 0.2% and 1%.[19][21]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the barrel of the pellet die, ensuring an even layer at the bottom.
-
Assemble the die set and place it into a hydraulic press.
-
Gradually apply pressure up to approximately 8-10 metric tons. Hold this pressure for 1-2 minutes to allow the KBr to fuse and remove trapped air.[18]
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die. The result should be a thin, transparent, or translucent pellet.[18]
-
Place the pellet into the spectrometer's sample holder.
-
First, run a background scan with nothing in the sample compartment (or with a blank KBr pellet) to measure the spectrum of the instrument, atmospheric CO₂, and water vapor.[22][23] The instrument's software will automatically subtract this from the sample spectrum.
-
Run the sample scan to obtain the final IR spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The methylsulfonyl and carboxylic acid functional groups possess highly characteristic and generally non-overlapping infrared absorption bands. The definitive signature for a carboxylic acid is the combination of a profoundly broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹). The methylsulfonyl group is reliably identified by its pair of strong, sharp SO₂ stretching bands (asymmetric ~1300-1350 cm⁻¹ and symmetric ~1120-1160 cm⁻¹). By following a systematic interpretation strategy and employing a meticulous experimental technique, researchers can confidently distinguish between these two vital functional groups, ensuring the structural integrity of their synthesized compounds.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Available at: [Link]
-
Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
B. Smith. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Available at: [Link]
-
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Available at: [Link]
-
University of Houston. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
NIST. (n.d.). Quantitative Infrared Database. NIST WebBook. Available at: [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra? Available at: [Link]
-
Infrared & Raman Users Group (IRUG). (n.d.). Spectral Databases for Infrared. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Spectroscopy Online. (2020, October 29). Infrared Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Available at: [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 14). 12.9: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
S. F. Parker, et al. (2018, December 12). Structure and vibrational spectroscopy of methanesulfonic acid. PMC - NIH. Available at: [Link]
-
TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. Available at: [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]
-
GCSE Chemistry. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy [Video]. YouTube. Available at: [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]
-
University of Regensburg. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Available at: [Link]
-
ResearchGate. (n.d.). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. tutorchase.com [tutorchase.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 17. jascoinc.com [jascoinc.com]
- 18. kinteksolution.com [kinteksolution.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mse.washington.edu [mse.washington.edu]
Elemental analysis benchmarks for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Executive Summary & Compound Profile
This guide establishes the analytical benchmarks for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid (C₉H₁₁NO₄S), a critical building block in the synthesis of sulfonylurea herbicides (e.g., Mesosulfuron) and a bioisostere in medicinal chemistry.
While Elemental Analysis (EA) via combustion remains the regulatory "gold standard" for bulk purity confirmation, this compound presents specific physicochemical challenges—namely sulfonamide stability and potential hygroscopicity—that often lead to discrepancies in experimental data. This guide compares the traditional EA benchmark against modern quantitative Nuclear Magnetic Resonance (qNMR) protocols, providing a data-driven roadmap for validation.
Compound Identity:
-
IUPAC Name: 4-(Methanesulfonamidomethyl)benzoic acid[1][2][3]
-
Formula: C₉H₁₁NO₄S
-
Molecular Weight: 229.25 g/mol
-
Key Function: Linker / Scaffold intermediate
-
Solubility Profile: Soluble in DMSO, DMF; sparingly soluble in water/acidic media.
Theoretical Benchmarks (The "Gold Standard")
For any validation workflow, the theoretical composition serves as the absolute reference. Deviations >0.4% from these values indicate impurities (solvent entrapment, inorganic salts, or incomplete combustion).
Table 1: Theoretical Elemental Composition (C₉H₁₁NO₄S)
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
| Carbon | C | 9 | 12.011 | 108.099 | 47.15% |
| Hydrogen | H | 11 | 1.008 | 11.088 | 4.84% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 6.11% |
| Sulfur | S | 1 | 32.060 | 32.060 | 13.99% |
| Oxygen | O | 4 | 15.999 | 63.996 | 27.91% |
Critical Insight: The high Oxygen content (27.91%) combined with Sulfur requires optimized combustion conditions (WO3 catalysts) to prevent low Sulfur recovery, a common failure mode for this scaffold.
Comparative Methodology: EA vs. Alternatives
In modern drug development, relying solely on CHNS combustion is increasingly viewed as insufficient due to its inability to distinguish between isomeric impurities or quantify specific solvates accurately. Below is the objective comparison of EA against its primary alternative: qNMR (Quantitative NMR) .
Table 2: Performance Matrix – EA vs. qNMR vs. HPLC
| Feature | Method A: Combustion Analysis (EA) | Method B: qNMR (Internal Standard) | Method C: HPLC-UV |
| Primary Output | Bulk elemental ratio (%C, %H, %N, %S) | Absolute purity (wt%) & Structural ID | Relative purity (Area %) |
| Specificity | Low: Cannot distinguish isomers or non-combustible impurities. | High: Distinguishes structure and impurities simultaneously. | Medium: Dependent on column/detector; requires reference standard. |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | ± 0.4% absolute error | ± 0.5 – 1.0% relative error | ± 0.1 – 0.5% (with calibration) |
| Key Failure Mode | Incomplete Combustion: Sulfonamides form stable ashes. Hygroscopicity: Water skews %C. | Relaxation Delay (d1): Insufficient d1 leads to integration errors. | Response Factors: Assumes all components absorb UV equally. |
| Verdict | Mandatory for new chemical entity (NCE) registration. | Superior for internal R&D and potency assignment. | Best for trace impurity profiling. |
Experimental Protocols
Protocol A: Optimized Combustion Analysis (EA)
-
Pre-treatment: The sulfonamide moiety can hydrogen bond with water. Samples must be dried under vacuum (P < 10 mbar) at 50°C for 4 hours over P₂O₅ prior to weighing.
-
Combustion Aid: Use Tungsten Trioxide (WO₃) powder as an additive to prevent the formation of stable metal sulfates (if salt forms are present) and to ensure complete sulfur oxidation to SO₂.
-
Standard: Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as it structurally mimics the analyte's S-N bond.
Protocol B: qNMR Validation (Self-Validating)
This protocol is superior for determining "As-Is" purity without the drying ambiguity of EA.
-
Solvent: Dissolve 10.0 mg of analyte in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ due to poor solubility).
-
Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.
-
Why? The methyl singlet of the mesyl group (~2.9 ppm) and aromatic protons (~7.4-8.0 ppm) must not overlap with the IS. Maleic acid gives a clean singlet at ~6.2 ppm.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: T1 for aromatic protons can be long; 5xT1 is required for 99.9% recovery).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = mass.[4]
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic flow ensures scientific rigor when characterizing sulfonamide intermediates.
Caption: Analytical workflow for validating sulfonamide purity. EA serves as the gatekeeper for bulk composition, while qNMR resolves ambiguities regarding solvates or decomposition.
Diagram 2: qNMR Signal Targeting
Visualizing the specific proton environments used for quantification prevents integration errors.
Caption: qNMR quantification strategy. The Mesyl methyl group is the preferred quantification target due to its high intensity (3H) and isolation from the aromatic region.
References
-
Chemical Identity & Properties
-
qNMR Methodology
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
-
Combustion Analysis Standards
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
-
Sulfonamide Synthesis Context
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[6] (Contextual grounding for Sulfonamide formation).
-
Sources
- 1. Mesosulfuron-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. ontosight.ai [ontosight.ai]
- 4. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 5. 4-[Methyl(phenylsulfonyl)amino]benzoic acid | C14H13NO4S | CID 804306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Executive Safety Summary
4-{[(Methylsulfonyl)amino]methyl}benzoic acid (CAS: 200393-68-6) is a functionalized benzoic acid derivative featuring a sulfonamide moiety.[1] In drug discovery, it serves as a critical building block for synthesizing enzyme inhibitors and receptor antagonists.
While often categorized under generic "Irritant" standards, this compound presents specific handling challenges due to its dual chemical nature: the acidity of the carboxylic group and the potential sensitization risks associated with sulfonamide structures.
The Core Safety Directive: Treat this substance as a respiratory and contact sensitizer until proven otherwise. Engineering controls (fume hoods) are the primary line of defense; PPE is the secondary fail-safe.
Hazard Profile & Risk Assessment
Effective PPE selection relies on understanding the specific molecular risks.
| Hazard Class | GHS Code | Risk Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation upon contact.[2][3][4] | Acidic nature requires chemically resistant gloves; latex is insufficient. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][5] | Fine powder drift can bypass standard safety glasses; sealed gaps are necessary. |
| STOT SE 3 | H335 | May cause respiratory irritation.[2][3][5][6] | Inhalation of dust is the highest risk vector during weighing. |
| Sensitization | Precautionary | Sulfonamide moiety risk. | Potential for allergic reaction in sensitized individuals.[7] |
PPE Selection Matrix: Task-Based Protection
Do not use a "one-size-fits-all" approach. Match the PPE to the energy and exposure potential of the task.
Table 1: PPE Specifications by Task Intensity
| Task Level | Description | Hand Protection | Eye/Face Protection | Body/Respiratory |
| Level 1: Storage & Transport | Moving sealed containers; inventory checks. | Single Nitrile (0.11 mm / 4 mil). | Safety Glasses with side shields (ANSI Z87.1). | Standard Lab Coat (Cotton/Poly blend). |
| Level 2: Standard Handling | Weighing <1g; Solubilization; Transfer. | Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm). Change outer glove immediately if splashed. | Chemical Safety Goggles (Indirect Vent). | Lab Coat + N95 Respirator (if outside hood) or Fume Hood (Sash @ 18"). |
| Level 3: High Exposure | Weighing >1g; Spill Cleanup; Equipment Cleaning. | High-Risk Nitrile (0.20 mm / 8 mil) OR Extended Cuff Nitrile. | Face Shield over Safety Goggles.[8] | Tyvek® Sleeve Covers or full Tyvek suit; P100 Respirator if hood unavailable. |
Expert Insight: For benzoic acid derivatives, Nitrile is superior to Latex. Latex is permeable to many organic acids and offers poor protection against sulfonamides in solution.
Visualization: PPE Decision Logic
The following logic flow ensures researchers select the correct equipment based on their immediate operational context.
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and engineering control availability.
Operational Protocol: The "Static-Free" Weighing Method
The primary risk with 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is electrostatic dust generation . As a crystalline solid, it charges easily, causing particles to "jump" and bypass standard PPE.
Prerequisites:
-
Certified Chemical Fume Hood.
-
Anti-static gun (Zerostat) or Ionizer bar.
-
Pre-weighed weighing boat.
Step-by-Step Procedure:
-
Preparation:
-
Don Level 2 PPE (Double nitrile gloves, goggles, lab coat).
-
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but ensure the hood sash is at the safe working height (usually 18 inches).
-
Critical Step: Wipe the exterior of the reagent bottle and the weighing boat with a lint-free wipe dampened with 70% ethanol to discharge surface static.
-
-
The Transfer:
-
Open the container slowly.
-
Use a disposable anti-static spatula . Do not use metal spatulas if the powder appears "fluffy" or charged, as this can scatter material.
-
Transfer the solid to the weighing boat. Never return excess material to the stock bottle (avoids cross-contamination).
-
-
Decontamination:
-
Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) within the hood to eliminate the dust hazard.
-
Wipe down the balance area with a wet paper towel (water/surfactant mix) to capture any invisible settled dust.
-
Emergency Response & Spill Management
Scenario: You have spilled ~500mg of powder on the benchtop.
Immediate Action Plan:
-
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if you need to leave to get supplies.
-
Protect: Upgrade to Level 3 PPE . If the spill created a visible dust cloud, evacuate the lab for 15 minutes to allow settling.
-
Neutralize & Contain:
-
Do NOT dry sweep. This aerosolizes the irritant.
-
Cover the spill with paper towels dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This helps neutralize the benzoic acid moiety and prevents dust.
-
-
Cleanup:
-
Scoop up the damp slurry using a plastic scraper.
-
Place in a dedicated solid waste container.
-
Clean the surface twice: first with water, then with ethanol.
-
Disposal & Waste Stream
Proper disposal prevents environmental contamination, specifically protecting aquatic systems from sulfonamide accumulation.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Red Bag/Bin). Label as "Solid Organic Acid - Irritant."
-
Liquid Waste: Solutions containing the compound must go to Organic Solvents (Non-Halogenated) unless dissolved in DCM/Chloroform.
-
Destruction: The preferred method of destruction is High-Temperature Incineration . Do not drain dispose.
Visualization: Handling Workflow
Figure 2: Linear workflow for handling powder to minimize dust exposure duration.
References
-
Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
VelocityEHS . (2015). Benzoic Acid – Uses and Safety Precautions. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. labbox.es [labbox.es]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. justlonghealth.com [justlonghealth.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
